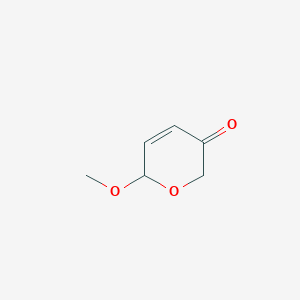

6-Methoxy-2h-pyran-3(6h)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMDMDCKEUYPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515095 | |

| Record name | 6-Methoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60249-17-4 | |

| Record name | 6-Methoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Dihydropyranone Core: a Privileged Scaffold in Heterocyclic Chemistry

The dihydropyranone framework, a six-membered ring containing an oxygen atom and a ketone functional group, is a recurring motif in a vast array of biologically active compounds. researchgate.netchimia.ch Its prevalence stems from the inherent reactivity and stereochemical possibilities embedded within its structure. The conjugated system of the α,β-unsaturated ketone, often present in these structures, allows for a variety of chemical transformations, including Michael additions and cycloadditions, making it a powerful tool for synthetic chemists. aua.grorganic-chemistry.org

The dihydropyranone core is a key structural element in many natural products, contributing to their unique biological activities which can range from antimicrobial to anticancer properties. researchgate.netaua.gr The ability to synthesize and functionalize this core structure efficiently is therefore of paramount importance in medicinal chemistry and drug discovery. chimia.ch Recent advancements in organocatalysis, particularly using N-heterocyclic carbenes (NHCs), have further expanded the synthetic toolbox for accessing diverse and complex dihydropyranone derivatives. mdpi.comnih.govresearchgate.net

6 Methoxy 2h Pyran 3 6h One: a Key Synthetic Building Block

Strategies for the Preparation of this compound

The primary and most well-established method for synthesizing 6-hydroxy-(2H)-pyran-3-ones is the Achmatowicz reaction, which involves the oxidative rearrangement of furyl alcohols. nih.gov This reaction can be followed by etherification to yield this compound. The synthesis often starts from furfuryl alcohols, which undergo ring expansion. oup.com

One common approach involves the bromine-mediated oxidation of 2-furylcarbinols in methanol, which directly furnishes the this compound skeleton. Another method utilizes m-Chloroperbenzoic acid (m-CPBA) for the oxidation of furfuryl alcohols, although this can sometimes result in lower yields. rug.nl The use of N-bromosuccinimide (NBS) in a mixture of THF and water has also proven effective for the Achmatowicz oxidation step. nih.gov

A notable one-pot protocol has been developed for the synthesis of enantioenriched pyranones from 2-furfurals. nih.gov This procedure begins with a catalytic asymmetric alkylation to form a zinc furyl alkoxide intermediate, which is then oxidized using NBS to produce the pyranone. nih.gov

The following table summarizes various synthetic conditions for the preparation of pyranone derivatives from furyl alcohols:

| Oxidant System | Catalyst | Temperature | Yield | Reference |

| TBHP | Ti(Oi-Pr)4 (20 mol%) | 50 °C | - | nih.gov |

| TBHP | OV(acac)2 (10 mol%) | 0 °C | - | nih.gov |

| TBHP | OV(acac)2 (15 mol%) | 70 °C | 70% | nih.gov |

| NBS | - | Room Temp | 73% | nih.gov |

| Bromine | - | -10 °C to 25 °C | 60-75% | |

| m-CPBA | - | - | Low | rug.nl |

| PCC | - | - | Excellent (for secondary furfuryl alcohols) | rug.nl |

Stereoselective Synthesis of this compound Analogues

The stereochemistry of the pyranone ring is crucial for its biological activity and its utility as a chiral synthon. researchgate.net Consequently, significant research has been directed towards the development of stereoselective synthetic methods.

Control of Diastereoselectivity in Cycloaddition Reactions Involving this compound

6-Acetoxy-2H-pyran-3(6H)-one, a close derivative, can be used to generate oxidopyrylium ylides, which are reactive intermediates in [5+2] cycloaddition reactions. nih.gov These reactions are powerful tools for the construction of seven-membered rings and the 8-oxabicyclo[3.2.1]octane core, often with high diastereoselectivity. nih.gov The stereochemical outcome of these intramolecular cycloadditions is significantly influenced by the existing stereocenters in the pyranone substrate. nih.gov For instance, the presence of a chiral center at the α-position to the pyranone ring can direct the stereochemistry of the newly formed rings. nih.gov

Enantioselective Approaches to Pyranone Systems

Enantioselective synthesis of pyranones is of great importance for accessing optically active natural products and pharmaceuticals. nih.gov One successful strategy involves the catalytic asymmetric alkylation of 2-furfurals, which generates enantioenriched furyl zinc alkoxides that are then converted to pyranones with high enantiomeric excess (>90% ee). nih.gov

Another approach utilizes enzymatic kinetic resolution. For example, lipase-catalyzed resolution of racemic cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol has been achieved with high enantiomeric excess. researchgate.net Dynamic kinetic resolution of 6-hydroxypyranones catalyzed by a chiral N-heterocyclic carbene (NHC) has also been reported, yielding esters with high enantio- and diastereocontrol. researchgate.net

Utility of this compound as a Precursor in Complex Molecule Synthesis

The functionalized pyranone ring of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems.

Construction of Naphtho[2,3-c]pyrans via Reactions of this compound

Naphtho[2,3-c]pyrans are a class of compounds that includes several biologically active natural products. core.ac.uk The synthesis of these structures can be achieved using this compound derivatives. For example, a tandem Michael-Dieckmann condensation between a benzylic carbanion and a chiral pyranone can lead to the formation of a benzoisochromanone, a key intermediate for pyranonaphthoquinone natural products. mdpi.com This strategy has been employed in the synthesis of compounds like (3S,3′S)-xylindein. mdpi.com

Synthesis of Benz[g]isoquinolines and Related Azapolycycles from this compound Derivatives

Benz[g]isoquinolines are another class of complex molecules that can be synthesized from pyranone precursors. While direct synthesis from this compound is less documented, the pyranone core serves as a versatile scaffold for building such polycyclic systems. The general strategy often involves the conversion of the pyranone into a different heterocyclic system which is then further elaborated. For instance, treatment of a 6-hydroxymethylpyridazine, derived from a pyranone precursor, with various reagents can lead to the formation of complex nitrogen-containing polycycles. rsc.org More direct methods involve the reaction of pyran-fused isoquinolines, which can be synthesized through various catalytic processes. mdpi.com

Ancillary Reactions for Further Functionalization

The this compound scaffold is a versatile starting point for the synthesis of more complex molecules. Its inherent reactivity allows for various ancillary reactions to further functionalize the core structure. Key transformations include hydrogenation to modify the pyran ring's saturation and reactions with nitrogen nucleophiles, which remodel the core into nitrogen-containing heterocycles, paving the way for further derivatization such as N-alkylation.

Hydrogenation

Catalytic hydrogenation is a common method for the selective reduction of the α,β-unsaturated enone system within the pyranone ring. This reaction typically reduces the carbon-carbon double bond, leading to the corresponding saturated dihydropyran-3(4H)-one derivative. The choice of catalyst and reaction conditions can influence the outcome, sometimes leading to the reduction of the ketone carbonyl group as well.

Research into the reduction of pyranone derivatives has shown varied results based on the substrate and reagents. For instance, catalytic hydrogenation of certain tetrahydrocyclopenta[c]pyranone diastereomers preferentially yields the saturated ketone. acs.org In contrast, using reducing agents like sodium borohydride (B1222165) can lead to the formation of aliphatic alcohols. acs.org The hydrogenation of the pyranone ring in related azachromone systems has been employed for the selective preparation of isomeric azachromanols, which can be further oxidized to azachromanones. osi.lv In other studies, hydrogenation has been used to selectively reduce a trisubstituted olefinic group elsewhere in a pyranone derivative, demonstrating the reaction's utility in modifying specific sites within a larger molecule. preprints.orgmdpi.com

| Substrate Type | Reagent/Catalyst | Product Type | Reference |

| Tetrahydrocyclopenta[c]pyranone | H₂, Catalyst | Saturated Ketone | acs.org |

| Azachromones | H₂, Catalyst | Azachromanols | osi.lv |

| Pyranone derivative with exocyclic double bond | Hydrogenation | Saturated pyranone derivative | preprints.orgmdpi.com |

| Dehydroacetic acid-chalcone derivative | Catalytic Hydrogenation | Pyranone with saturated side chain | researchgate.net |

N-Alkylation and Related Nitrogen Functionalizations

Direct N-alkylation of this compound is not feasible due to the absence of a nitrogen atom in the pyranone ring. However, the pyranone core serves as an excellent precursor for nitrogen-containing heterocycles through ring-remodeling reactions. These new heterocyclic scaffolds can then undergo further functionalization, including N-alkylation.

A key strategy involves the reaction of pyrone derivatives with primary amines. Studies have shown that 3-hydroxy-2-pyrones, which are structurally related to the title compound, react efficiently with primary amines to form N-substituted pyrrole (B145914) derivatives through a Paal-Knorr type synthesis, where the pyrone acts as a masked 1,4-dicarbonyl compound. polimi.it This transformation is highly valuable as it introduces a nitrogen atom that can be a site for subsequent N-alkylation. For example, the reaction of 3-hydroxy-2-pyrones with ethylenediamine (B42938) can yield dihydropyrrolepyrazinone derivatives in high yields. polimi.it

Furthermore, pyran-2-ones can be converted into N-fused bicycles. rsc.org In this approach, a nitrogen-containing heterocycle is first coupled to the pyrone ring. Subsequent treatment with a nucleophile opens the pyrone ring to form a dienolate intermediate, which then undergoes an intramolecular cyclization to create complex N-fused systems. rsc.org The synthesis of N-alkyl-2(1H)-pyridones, which can be derived from pyranones, is another relevant functionalization, although it often faces challenges with competing O-alkylation. sciforum.net

| Pyranone Precursor | Amine Reagent | Reaction Conditions | Resulting N-Heterocycle | Reference |

| 3-Hydroxy-2-pyrone | Ethylenediamine | Neat, 65 °C | Dihydropyrrolepyrazinone | polimi.it |

| 3-Hydroxy-2-pyrone | Ethanolamine | Neat, 65 °C | N-substituted pyrrole | polimi.it |

| 3-OTf-pyrone | N-heterocycle boronate esters | Suzuki coupling, then nucleophilic ring opening | N-fused bicycles (e.g., indolizine) | rsc.org |

| Dehydroacetic acid | o-phenylenediamine | Microwave irradiation | 3-(Benzimidazoyliden-2-yl)-2H-pyran-2,4-(3H)-dione | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 6 Methoxy 2h Pyran 3 6h One

Cycloaddition Chemistry of the Pyranone Ring

The electron-deficient double bond in the 6-methoxy-2H-pyran-3(6H)-one ring makes it an active participant in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. These reactions provide a powerful tool for constructing complex polycyclic systems.

Diels-Alder Reactions with Dienophiles

The reactivity of this compound as a diene has been demonstrated through its reaction with various dienophiles. A notable example is its cycloaddition with isobenzofuran (B1246724). This reaction proceeds to form a mixture of exo and endo adducts, which serve as key intermediates for further transformations. aua.gr

While direct studies on the Diels-Alder reactions of this compound with dienophiles like dimethyl maleate, dimethyl fumarate (B1241708), and N-phenylmaleimide are not extensively documented, the reactivity of analogous pyran-2-one systems provides valuable insights. For instance, various substituted 2H-pyran-2-ones have been shown to react with N-phenylmaleimide, often under thermal conditions or in the presence of catalysts, to yield the corresponding Diels-Alder adducts. researchgate.netarkat-usa.org These reactions typically result in the formation of bicyclic systems, which can subsequently undergo aromatization through the loss of a small molecule like CO2. nih.gov Similarly, electron-deficient alkenes like dimethyl fumarate are known to participate as dienophiles in Diels-Alder reactions with electron-rich dienes. beilstein-journals.org

The outcomes of these reactions are summarized in the table below, including analogous reactions for context.

| Diene | Dienophile | Product Type | Reference |

| This compound | Isobenzofuran | Exo/Endo Cycloadduct | aua.gr |

| 4,6-disubstituted pyran-2(H)-ones | N-phenylmaleimide | Diels-Alder Adduct | researchgate.net |

| 4-Styrylcoumarins (a type of pyranone) | N-phenylmaleimide | Dibenzopyranone (after dehydrogenation) | arkat-usa.org |

Mechanistic Investigations of Cycloaddition Pathways

The cycloaddition of this compound with isobenzofuran yields both exo and endo stereoisomers, which is characteristic of Diels-Alder reactions where the dienophile can approach the diene from two different faces. aua.gr The stereoselectivity of such reactions is often governed by kinetic and thermodynamic factors, with the endo product frequently favored under kinetic control due to secondary orbital interactions.

Mechanistic studies on related pyranone cycloadditions suggest that these reactions can proceed through either a concerted or a stepwise pathway. The nature of the substituents on both the pyranone and the dienophile plays a crucial role in determining the mechanism. rsc.orgresearchgate.net For highly polarized reactants, a stepwise mechanism involving a zwitterionic intermediate may be operative. rsc.org Frontier Molecular Orbital (FMO) theory is a key tool for analyzing these reactions, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is paramount in normal electron demand Diels-Alder reactions. researchgate.net

Transformations Leading to Fused Heterocyclic Systems

The cycloadducts derived from this compound are stable yet reactive intermediates that can be readily converted into complex, fused heterocyclic systems through a series of chemical transformations.

Dehydration and Rearrangement Pathways

The initial adduct from the cycloaddition of this compound and isobenzofuran can undergo a sequence of dehydration, reduction, and subsequent water elimination. aua.gr This series of reactions transforms the initial bicyclic adduct into a tetracyclic aromatic system, specifically a naphtho[2,3-c]pyran. aua.gr This pathway highlights the utility of the pyranone scaffold in building larger, fused-ring structures.

Nitrogen Incorporation Reactions for Azaanthracene and Isoquinoline Derivatives

The versatility of the pyranone-isobenzofuran cycloadduct extends to the synthesis of nitrogen-containing heterocycles. Treatment of this adduct with ammonium (B1175870) acetate (B1210297) in acetic acid results in the incorporation of a nitrogen atom into the ring system, leading to the formation of a benzo[g]isoquinoline (B3188944). aua.gr This class of compounds is an isomer of azaanthracene. Further functionalization of this benzo[g]isoquinoline derivative is possible; for example, N-alkylation followed by hydrogenation can yield the corresponding tetrahydro derivative. aua.gr These transformations provide a synthetic route to complex nitrogenous aromatic compounds, which are significant motifs in medicinal chemistry.

| Starting Material | Reagents | Product | Class of Compound | Reference |

| Cycloadduct of this compound and Isobenzofuran | 1. Dehydration 2. Reduction 3. Dehydration | Naphtho[2,3-c]pyran | Fused Oxygen Heterocycle | aua.gr |

| Cycloadduct of this compound and Isobenzofuran | Ammonium acetate / Acetic acid | Benzo[g]isoquinoline | Azaanthracene / Isoquinoline Derivative | aua.gr |

| Benzo[g]isoquinoline Derivative | 1. N-Alkylation 2. Hydrogenation | Tetrahydrobenzo[g]isoquinoline | Fused Nitrogen Heterocycle | aua.gr |

Oxidative and Reductive Manipulations of the this compound Scaffold

The chemical nature of the this compound scaffold allows for a range of oxidative and reductive transformations, targeting both the carbonyl group and the ring structure itself.

The synthesis of this compound often involves an oxidative rearrangement of a 2-furylcarbinol precursor, known as the Achmatowicz reaction. sci-hub.st This key transformation can be achieved using various oxidizing agents, including bromine in methanol (B129727) or N-bromosuccinimide (NBS). sci-hub.st Anodic oxidation represents a greener alternative for this conversion.

The pyranone ring itself can undergo further oxidation. For instance, treatment of 6-methoxy-2-methyl-2H-pyran-3(6H)-one with chlorine in acetic acid leads to the formation of maltol (B134687), a gamma-pyrone derivative. google.comgoogle.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the related 6-hydroxy-2-methyl-2H-pyran-3(6H)-one to a dione.

Reductive manipulations typically target the carbonyl group. The reduction of the carbonyl in related 2H-pyran-3(6H)-one systems has been accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminium hydride (LiAlH4), which converts the ketone into a secondary alcohol. aua.gr This reaction is often stereoselective, influenced by the existing stereocenters in the molecule.

Advanced Spectroscopic and Crystallographic Analysis in Research of 6 Methoxy 2h Pyran 3 6h One Systems

Application of X-ray Crystallography for Absolute Configuration Assignment of Cycloadducts

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and stereochemistry. In the context of cycloadducts derived from 6-Methoxy-2H-pyran-3(6H)-one, this technique is indispensable for assigning the absolute configuration of newly formed stereocenters.

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, often results in the creation of multiple chiral centers. When this compound participates as a dienophile or diene, the resulting cycloadducts can exist as enantiomers or diastereomers. The precise spatial arrangement of atoms in these cycloadducts is critical as it governs their biological activity and chemical reactivity.

The process of assigning the absolute configuration by X-ray crystallography involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules that crystallize in non-centrosymmetric space groups, the anomalous scattering of X-rays by the atoms can be used to determine the absolute configuration. The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for a given enantiomer confirms its absolute configuration.

While specific crystallographic data for cycloadducts of this compound are not widely published, the general principles can be illustrated by examining the crystal structure of related pyranone derivatives. For instance, the analysis of a substituted pyranone derivative that has undergone cycloaddition would reveal the relative and absolute stereochemistry of the substituents on the newly formed ring system.

Table 1: Representative Crystallographic Data for a Pyranone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| Volume (ų) | 1032.5 |

| Z | 4 |

Note: The data in this table is representative of a typical pyranone derivative and is intended for illustrative purposes.

Investigation of Electronic Transitions via UV/Vis Absorption Spectroscopy

UV/Vis absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound and its derivatives, this method provides insights into the π-electron system of the α,β-unsaturated ketone moiety and other chromophores present in the molecule.

The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. In the case of this compound, the primary electronic transitions of interest are the n → π* and π → π* transitions associated with the carbonyl group and the conjugated double bond.

The π → π* transition is typically of high intensity (large molar absorptivity, ε) and occurs at shorter wavelengths, while the n → π* transition is of lower intensity and appears at longer wavelengths. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the pyranone ring. For instance, the introduction of additional conjugation or auxochromic groups can lead to a bathochromic (red) shift in the λmax.

In the study of cycloadducts of this compound, UV/Vis spectroscopy can be used to monitor the progress of the cycloaddition reaction. The disappearance of the characteristic absorption bands of the reactants and the appearance of new bands corresponding to the product provide evidence for the reaction.

Table 2: Representative UV/Vis Absorption Data for a Pyranone System

| Solvent | λmax (nm) (π → π*) | ε (M-1cm-1) | λmax (nm) (n → π*) | ε (M-1cm-1) |

|---|---|---|---|---|

| Hexane | 225 | 12,000 | 310 | 100 |

| Ethanol | 230 | 11,500 | 305 | 120 |

Note: The data in this table is representative of a typical α,β-unsaturated ketone system found in pyranones and is intended for illustrative purposes.

Characterization of Photophysical Behavior: Fluorescence Emission and Quenching Phenomena

The photophysical behavior of this compound and its derivatives, particularly their fluorescence properties, provides deeper insights into their excited state dynamics. Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs from the lowest singlet excited state (S₁) to the ground state (S₀).

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength (λem) and quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The Stokes shift, the difference in wavelength between the absorption and emission maxima, is an important characteristic of a fluorescent molecule.

The fluorescence of pyranone systems can be influenced by various factors, including the rigidity of the structure, solvent polarity, and the presence of quenching agents. Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions with other substances, known as quenchers. Quenching can occur through dynamic (collisional) or static mechanisms.

Dynamic quenching is described by the Stern-Volmer equation:

I₀ / I = 1 + Ksv[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Ksv is the Stern-Volmer quenching constant. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

Studies on related pyranine (B1669890) compounds have shown that their fluorescence can be quenched by various molecules through mechanisms such as photoinduced electron transfer or energy transfer. The efficiency of quenching depends on the nature of the quencher and the solvent environment.

Table 3: Representative Fluorescence Data for a Pyranone Analog

| Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

|---|---|---|---|---|

| Cyclohexane | 350 | 420 | 0.45 | 5.2 |

| Dichloromethane | 355 | 435 | 0.30 | 4.1 |

Note: The data in this table is representative of a fluorescent pyranone analog and is intended for illustrative purposes.

Computational and Theoretical Investigations of 6 Methoxy 2h Pyran 3 6h One and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, PPP Method) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to elucidating the electronic structure of pyranone derivatives. Density Functional Theory (DFT) is a particularly prominent method for this purpose, offering a balance between computational cost and accuracy.

Detailed research findings from DFT calculations reveal key aspects of the electronic nature of these compounds. Methods often employ specific functionals, such as B3LYP or CAM-B3LYP, combined with basis sets like 6-311G** to optimize molecular geometries and calculate electronic properties. mdpi.comscifiniti.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For many pyranone derivatives, the HOMO and LUMO are located on the pyran ring, indicating that this part of the molecule is central to its electronic activity and reactivity. scifiniti.com The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

Other important descriptors for understanding electronic structure include the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE). MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For related 2H-pyran-2-one analogues, calculations have shown that nitrogen atoms and benzene (B151609) rings can be key sites for reactivity. mdpi.com ALIE calculations help identify regions most susceptible to electrophilic attack, with lower ALIE values indicating more sensitive sites. mdpi.com

Table 1: Calculated Electronic Properties of Pyranone Derivatives using DFT

| Property | Description | Typical Findings for Pyranone Derivatives | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity. | The pyran ring is the primary location for both HOMO and LUMO orbitals. | scifiniti.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying sites for nucleophilic and electrophilic attack. | Nitrogen atoms and associated benzene rings are often identified as key reactive sites. | mdpi.com |

| Average Local Ionization Energy (ALIE) | Indicates the regions of a molecule most susceptible to electrophilic attack. | Lowest ALIE values are often found above benzene rings, designating them as sensitive to electrophiles. | mdpi.com |

Modeling Reaction Mechanisms and Energetics

Theoretical modeling is instrumental in mapping out the plausible reaction mechanisms and understanding the energetics involved in the synthesis and transformation of pyranone derivatives. DFT calculations are frequently used to study the stability of isomers and the transition states of reactions. researchgate.net

One area of investigation is tautomerism. For instance, studies on 2-imino-2H-pyran derivatives have used the B3LYP/aug-cc-pVDZ method to calculate the relative stabilities of different isomers, explaining observed ring-chain tautomerism in various media. researchgate.net Such calculations can account for solvent effects, which are crucial in determining the stability of different forms. researchgate.net

Computational models also help predict the stability of compounds towards mechanisms like autoxidation by calculating Bond Dissociation Energies (BDE). mdpi.com For example, calculations of hydrogen bond dissociation energy (H-BDE) can identify derivatives that may be unstable and prone to forming potentially genotoxic impurities. mdpi.com

Furthermore, plausible reaction mechanisms for the formation of 2H-pyranones have been proposed based on computational insights and experimental observations. For example, the synthesis of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles is believed to proceed through a series of intermediates, including an intramolecular O-cyclization, which is then followed by hydrolysis to yield the final product. acs.org

Table 2: Parameters Used in Modeling Reaction Energetics of Pyranone Derivatives

| Parameter | Method of Calculation | Application in Pyranone Chemistry | Reference |

|---|---|---|---|

| Relative Stabilities of Isomers | DFT (e.g., B3LYP/aug-cc-pVDZ) | Investigating ring-chain tautomerism and predicting the most stable form in different solvents. | researchgate.net |

| Bond Dissociation Energy (BDE) | DFT Calculations | Assessing stability towards autoxidation by calculating the energy required to break specific bonds. | mdpi.com |

| Plausible Reaction Intermediates | Analysis of reaction pathways | Proposing step-by-step mechanisms, such as intramolecular cyclization, for the synthesis of pyranone rings. | acs.org |

Prediction of Spectroscopic Properties (e.g., UV Absorption Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the spectroscopic properties of molecules, including the UV absorption spectra of pyranone derivatives. nih.govacs.orgacs.org These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions that give rise to them.

Studies on substituted coumarins and chromones, which contain a pyranone moiety, have utilized the PCM-TD-DFT theoretical scheme with hybrid functionals like B3LYP and PBE0 to investigate their UV spectra. nih.govacs.orgacs.org These calculations often account for solvent effects, as they can cause significant shifts in the absorption maxima (λmax). acs.org

For many pyranone derivatives, calculations show at least two allowed excited states with strong oscillator strength in the UV region. nih.govacs.orgacs.org The first of these is typically associated with a HOMO to LUMO transition, while the second may correspond to a transition from HOMO-1 to the LUMO. nih.govacs.org These transitions often involve a charge transfer from an associated benzenic ring to the pyranone part of the molecule. nih.govacs.org By statistically treating the results from these calculations, it is possible to predict λmax values with a small standard deviation, often within 5-6 nm of experimental values. nih.govacs.org

Table 3: TD-DFT Prediction of UV Absorption Maxima (λmax) for Pyranone Derivatives

| Computational Method | Electronic Transition | Typical Predicted λmax (in solvent) | Key Findings | Reference |

|---|---|---|---|---|

| PCM-TD-DFT (PBE0 functional) | First allowed excitation (HOMO → LUMO) | Predicted with a standard deviation of ~6 nm in methanol (B129727) or ethanol. | Involves charge transfer from the benzenic cycle to the pyranone moiety. | nih.govacs.orgacs.org |

| PCM-TD-DFT (PBE0 functional) | Second allowed excitation (HOMO-1 → LUMO) | Predicted with a standard deviation of 5-6 nm in methanol or ethanol. | Also involves charge transfer to the pyranone moiety. | nih.govacs.orgacs.org |

| TD-DFT (CAM-B3LYP functional) | Valence and Rydberg states | Used to interpret the full UV-VUV absorption spectrum of γ-pyrone. | Helps assign complex spectral features, including both broad and sharp peaks. | st-andrews.ac.ukaip.org |

Exploration of Advanced Applications and Biological Relevance of 6 Methoxy 2h Pyran 3 6h One Derived Structures

Development of Fluorescent Probes and Chemosensors

Derivatives of the pyran framework are instrumental in the development of sophisticated fluorescent probes and chemosensors. These sensors are designed to detect and quantify specific analytes, such as metal ions or changes in pH, with high sensitivity and selectivity.

Design Principles for Unique Fluorophores and Chromophores

The design of fluorescent probes based on pyran structures often involves the strategic incorporation of a fluorophore and an ionophore (a receptor for the target ion) into a single molecule. The core principle is often based on modulating photophysical processes like Photoinduced Electron Transfer (PET). In the absence of the target analyte, a PET process can quench the fluorescence of the fluorophore. Upon binding of the analyte to the ionophore, this PET process is inhibited, leading to a "turn-on" fluorescence response. scispace.com

For instance, a chemosensor can be designed by combining an ionophore like 2-amino-6-methoxy benzothiazole (B30560) with a fluorophore such as pyrene. scispace.com The design of such sensors must consider the fluorescence quenching properties of the target ion to maximize the "turn-on" effect upon binding. scispace.com Spiropyran derivatives are another class of compounds where the equilibrium between the non-colored spiropyran form and the colored merocyanine (B1260669) form can be tuned by solvent polarity and utilized for sensing. The presence of a methoxy (B1213986) group in the benzopyran moiety can influence the absorption and emission spectra of these molecules. nih.gov

Sensing Applications (e.g., Metal Ion Detection, pH-probes)

Derivatives of pyran have been successfully applied in the detection of various metal ions. A notable example is a pyrene-based fluorescent "turn-on" chemosensor designed for the detection of Fe³⁺ and Fe²⁺ ions in aqueous solutions. This sensor, which incorporates a benzothiazole ionophore, exhibits a significant enhancement in fluorescence emission upon binding to these iron ions. scispace.com

Similarly, dicyanomethylene-4H-pyran (DCM) derivatives have been developed as fluorescent chemosensors for copper (II) detection. These donor-π-acceptor dyes can feature terminal di-(2-picolyl)amine (DPA) groups for metal coordination. Upon coordination with Cu²⁺, a strong quenching of their fluorescence is observed, allowing for sensitive detection. mdpi.com Spiropyran derivatives have also been investigated as colorimetric sensors for heavy metal ions like Hg²⁺, Cd²⁺, and Pb²⁺, where the sensing response is highly dependent on the solvent environment. nih.gov

| Sensor Derivative Type | Target Analyte | Sensing Mechanism | Detection Limit |

| Pyrene-benzothiazole | Fe³⁺, Fe²⁺ | Fluorescence "turn-on" (PET inhibition) | 2.61 μM (for Fe³⁺), 2.06 μM (for Fe²⁺) scispace.com |

| Dicyanomethylene-4H-pyran | Cu²⁺ | Fluorescence quenching | 90.1 nM mdpi.com |

| Spiropyran | Hg²⁺, Cd²⁺, Pb²⁺ | Colorimetric change | Not specified nih.gov |

Role in Material Science: OLED Components and Organic Phosphors

The fluorescent properties of pyran derivatives extend their utility into the field of material science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). 2H-pyrone derivatives, synthesized from aryl acetyl compounds and ketene (B1206846) dithioacetals, have been shown to exhibit very strong fluorescence in the solid state. researchgate.net This solid-state emission is a critical property for applications in OLEDs.

The light-emitting region for these 2H-pyrone derivatives spans a wide range of the visible spectrum, from 447 to 630 nm in the solid state, indicating that their emission color can be tuned by modifying their chemical structure. researchgate.net For example, a red fluorescent dye known as DCJTI, which is a 4H-pyran derivative, has been identified as an effective dopant in a host material for creating efficient OLED devices. researchgate.net The synthesis of the key intermediate for this dye is considered more manufacturable compared to other similar dopants, highlighting the potential for cost-effective production of OLED materials based on the pyran scaffold. researchgate.net

Medicinal Chemistry Research: Precursors for Bioactive Compounds

The 2H-pyran-3(6H)-one structure is a valuable starting point for the synthesis of various biologically active molecules. Its multiple functionalities allow for diverse chemical modifications to create compounds with potential therapeutic applications. researchgate.net

Synthesis of Ligands for Metal Cations

Schiff bases are compounds that can be derived from the condensation of primary amines with active carbonyl compounds. nih.gov These compounds are excellent ligands capable of forming stable complexes with various metal ions. A Schiff base ligand can be synthesized from a methoxy-containing aldehyde (like 4-hydroxy-3-methoxybenzaldehyde) and an amine. nih.gov The resulting ligand, containing an azomethine group (-CH=N-), can then coordinate with metal ions such as Cu(II) and Zn(II). nih.gov The formation of these metal complexes is confirmed by the disappearance of the hydroxyl proton peak in NMR spectra and shifts in the stretching frequency of the imine bond in FT-IR spectra. nih.gov Such metal-ligand complexes are investigated for various biological activities, including their potential as enzyme inhibitors. nih.gov

Derivatization for Potential Drug Candidates (e.g., anti-mycobacterial activity)

Derivatives of the pyran scaffold have shown promise as potential drug candidates, particularly in the area of infectious diseases. For example, a tetrahydropyran (B127337) derivative was identified through high-throughput screening as a novel inhibitor of InhA, an essential enzyme in Mycobacterium tuberculosis. nih.gov Subsequent structure-activity relationship (SAR) studies led to the synthesis of analogs with improved anti-mycobacterial activity and low cytotoxicity. nih.gov

Furthermore, studies on 6-hydroxy-2H-pyran-3(6H)-ones have revealed that the α,β-unsaturated ketone system is crucial for their antimicrobial activity. researchgate.net The nature and size of substituents at the C-2 position of the pyran ring significantly influence the antibacterial potency, particularly against gram-positive bacteria. researchgate.net For instance, the introduction of bulky substituents at C-2 has been shown to enhance antibacterial activity. researchgate.net

| Compound Series | Target Organism/Enzyme | Key Findings |

| Tetrahydropyran derivatives | Mycobacterium tuberculosis (InhA enzyme) | Identified as direct inhibitors of InhA with potent anti-mycobacterial activity. nih.gov |

| Substituted 6-hydroxy-2H-pyran-3(6H)-ones | Gram-positive bacteria (e.g., Staphylococcus aureus) | The α,β-enone system is essential for activity; bulkier C-2 substituents increase potency. researchgate.net |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | Showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL. researchgate.net |

Investigation of Supramolecular Properties

Research into the crystal structures of related pyran derivatives reveals a recurring motif of hydrogen bonding and other non-covalent interactions. For instance, in the crystal structure of a flavone (B191248) containing a benzopyran-4-one moiety, which is structurally related to the pyran-3-one core, weak C—H···O hydrogen bonds are instrumental in stabilizing the crystal lattice. These interactions link molecules into two-dimensional networks. Similarly, in other pyran-containing compounds, intermolecular N—H⋯N and N—H⋯O hydrogen bonds can lead to the formation of centrosymmetric dimers and more complex three-dimensional architectures.

The supramolecular assembly of 6-Methoxy-2H-pyran-3(6H)-one derived structures is therefore a result of a delicate balance of various intermolecular forces. The specific nature and geometry of these interactions are influenced by the substituents on the pyran ring, which can modulate the electronic and steric properties of the molecule, leading to different packing arrangements.

Detailed Research Findings:

Investigations into the crystal structures of various pyran derivatives provide insights into the potential supramolecular behavior of this compound analogs.

Hydrogen Bonding: In many pyran-containing crystal structures, hydrogen bonds are the primary organizing force. For example, in a substituted pyran derivative, intermolecular N—H⋯N hydrogen bonds create centrosymmetric dimers, which are then linked by N—H⋯O hydrogen bonds to form a three-dimensional network nih.gov. The presence of C-H donors and oxygen acceptors (from the carbonyl and methoxy groups) in this compound suggests that C—H···O hydrogen bonds are likely to be a significant feature in its crystal packing.

Hirshfeld Surface Analysis: This computational tool allows for the visualization and quantification of intermolecular interactions. For a pyran derivative, the analysis revealed the following contributions to the crystal packing nih.gov:

| Interaction Type | Contribution (%) |

| H⋯O/O⋯H | 29.7 |

| H⋯H | 28.7 |

| H⋯C/C⋯H | 16.0 |

| H⋯N/N⋯H | 12.9 |

Stacking Interactions: In addition to hydrogen bonding, π–π stacking between the pyran rings of adjacent molecules can contribute to the stability of the crystal structure. These interactions are characterized by the parallel arrangement of the rings at a distance of approximately 3.3–3.8 Å.

Influence of Substituents: The nature of the substituents on the pyran ring can significantly influence the supramolecular assembly. For example, the introduction of bulky groups can sterically hinder certain interactions, while the addition of strong hydrogen bond donors or acceptors can lead to the formation of robust hydrogen-bonded networks.

The following table summarizes the types of intermolecular interactions observed in the crystal structures of pyran derivatives and their potential role in the supramolecular assembly of this compound derived structures.

| Intermolecular Interaction | Description | Potential Role in this compound Derivatives |

| C—H···O Hydrogen Bonds | Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom as the acceptor. | The carbonyl and methoxy oxygen atoms can act as acceptors, leading to the formation of chains or sheets. |

| N—H···N/O Hydrogen Bonds | Stronger hydrogen bonds involving nitrogen-hydrogen bonds as donors and nitrogen or oxygen atoms as acceptors. | Relevant for derivatives containing nitrogenous substituents, leading to robust supramolecular architectures nih.gov. |

| π–π Stacking | Non-covalent interactions between aromatic or unsaturated rings. | The pyran rings can stack on top of each other, contributing to the overall stability of the crystal lattice. |

| van der Waals Forces | Weak, non-specific interactions arising from temporary fluctuations in electron density. | Contribute to the overall cohesion of the crystal structure. |

Future Perspectives in 6 Methoxy 2h Pyran 3 6h One Research

Emerging Synthetic Strategies for Advanced Pyranone Architectures

The synthesis of pyranones has evolved significantly, moving towards more efficient, stereoselective, and environmentally benign methodologies. Modern approaches focus on creating complex, chiral pyranone architectures with high precision, which are essential for natural product synthesis and the development of new functional molecules. nih.govnih.gov

Furthermore, advanced catalytic systems are being developed to facilitate challenging transformations. Lewis acid-mediated Prins reactions and bifunctional organic catalysts for Diels-Alder reactions are enabling the construction of highly functionalized tetrahydropyran-4-ones and bicyclic systems with excellent stereocontrol. nih.govacs.org Concurrently, multicomponent reactions (MCRs) employing sustainable and reusable heterogeneous catalysts are gaining traction for their ability to generate molecular diversity from simple starting materials in a single step. nih.gov These strategies, which often feature high atom economy and milder reaction conditions, are pivotal for building libraries of complex pyranone-based compounds for screening and discovery.

Table 1: Emerging Synthetic Strategies for Pyranone Architectures

| Strategy | Key Method/Catalyst | Description | Key Advantages |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Asymmetric alkylation / Achmatowicz reaction | A one-pot protocol where 2-furfurals undergo catalytic asymmetric alkylation, followed by oxidation to yield enantioenriched pyranones. nih.govacs.org | High enantioselectivity (>90% ee), operational simplicity, increased efficiency. nih.gov |

| Stereoselective Synthesis | Ring-Closing Metathesis (RCM) | Utilizes ruthenium-based catalysts to form the pyranone lactone ring from an acyclic precursor. nih.gov | High efficiency in forming cyclic structures, tolerance of various functional groups. |

| Catalyst-Driven Cyclizations | Lewis Acid-Mediated Prins Reaction | A reaction between a chiral β-hydroxy-dioxinone and an aldehyde to produce a pyran–dioxinone fused product. nih.govnih.gov | Access to highly functionalized, trisubstituted pyrans with excellent stereoselectivity. nih.gov |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | NHCs catalyze the asymmetric annulation of various substrates to form chiral pyranone derivatives. researchgate.net | Metal-free catalysis, high stereocontrol, useful for agrochemical and pharmaceutical synthesis. |

| Multicomponent Reactions (MCRs) | Sustainable Heterogeneous Catalysts | Combines three or more starting materials in a single reaction vessel to construct complex pyran analogues. nih.gov | High atom economy, reduced waste, rapid access to molecular diversity. |

Integration with Cutting-Edge Spectroscopic and Imaging Techniques

The detailed structural and functional characterization of 6-Methoxy-2H-pyran-3(6H)-one and its derivatives is increasingly reliant on the integration of sophisticated analytical techniques. While traditional methods like NMR and mass spectrometry remain fundamental, cutting-edge approaches are providing unprecedented insights into molecular structure, reactivity, and behavior in complex systems.

Advanced spectroscopic methods, including hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the separation and identification of pyranone derivatives in complex mixtures. mdpi.com Computational approaches, such as Density Functional Theory (DFT), are being used in tandem with experimental spectroscopy to predict spectral properties, rationalize reaction mechanisms, and understand the electronic structure of novel pyranone compounds. covenantuniversity.edu.ng

In the realm of imaging, pyranone-based fluorophores are at the heart of new molecular probes. These probes are designed for high-sensitivity detection and imaging of biologically relevant species, such as metal ions and reactive oxygen species (ROS), within living cells. researchgate.netnih.gov The development of fluorescent probes with mechanisms like excited-state intramolecular proton transfer (ESIPT) allows for the rapid detection of analytes. nih.gov

A particularly promising future direction is the application of hyperspectral imaging (HSI). HSI captures detailed spectral information for each pixel in an image, extending beyond the visible range. wikipedia.orgspectroscopyonline.com This technique could be applied to visualize the distribution and microenvironment of pyranone-based probes in biological tissues or to characterize the uniformity of pyranone-containing electroluminescent materials in materials science applications. photonics.com The ability of HSI to unmix signals from multiple fluorophores simultaneously could also enable complex, multicolor imaging studies involving pyranone-based labels. photonics.com

Exploration of Novel Applications in Interdisciplinary Fields

The unique chemical properties of the pyranone scaffold are paving the way for novel applications in diverse, interdisciplinary fields, extending far beyond its role as a synthetic intermediate.

In materials science , pyranones are being utilized as foundational synthons for creating advanced π-conjugated systems. researchgate.net Donor-acceptor substituted pyranone derivatives have been shown to exhibit bright solid-state fluorescence, making them highly promising candidates for emissive materials in the fabrication of energy-efficient organic light-emitting devices (OLEDs). Their tunable photophysical properties also make them suitable for applications in biomedical imaging and as functional dyes. researchgate.net

In chemical biology and medicinal chemistry , the pyranone core is a privileged scaffold for the development of new therapeutic agents and biological tools. iosrjournals.orgresearchgate.net For instance, sugar-fused pyrano[3,2-c]pyranone derivatives have been synthesized and shown to possess anticancer activity. rsc.org The development of combinatorial libraries of pyranone-based fluorescent probes is enabling the high-throughput screening for tumor-imaging agents and the discovery of new biomarker enzymes. rsc.org

A nascent but growing area of application is in agrochemicals . The development of synthetic methods to produce chiral pyranone derivatives is of significant interest for modern agrochemical research, where the specific stereoisomer of a compound often dictates its biological activity and efficacy. researchgate.net The versatility of the pyranone structure allows for the creation of novel compounds to be screened for pesticidal and other crop-protection properties.

Table 2: Novel Interdisciplinary Applications of Pyranone Derivatives

| Field of Application | Pyranone Derivative Type | Specific Application |

|---|---|---|

| Materials Science | Donor-acceptor substituted 2-pyrones | Development of highly emissive materials for organic light-emitting devices (OLEDs). researchgate.net |

| Medicinal Chemistry | Sugar-fused pyrano[3,2-c]pyranones | Synthesis of biochemically potent compounds with potential anticancer activity. rsc.org |

| Chemical Biology | Functionalized 2-pyrone fluorophores | Creation of fluorescent probes for detecting and imaging reactive oxygen species (ROS) and other analytes in living cells. researchgate.netnih.gov |

| Natural Product Synthesis | Chiral pyranones | Versatile building blocks for the total synthesis of complex and biologically active natural products. nih.govnih.gov |

| Agrochemicals | Chiral pyranone derivatives | Development of new classes of stereospecific pesticides and crop-protection agents. researchgate.net |

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-2H-pyran-3(6H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via the Achmatowicz rearrangement of furfuryl alcohol using methyltrioxorhenium (MTO) and hydrogen peroxide in 2-propanol. Key steps include:

- Cooling the oxidant mixture (MTO + H₂O₂) to 0°C before adding furfuryl alcohol.

- Stirring for 5 hours at room temperature, followed by molecular sieve treatment to remove residual water .

- Crystallization under reduced pressure yields a colorless solid with 98% purity .

Alternative routes involve UV-driven [2+2] cycloaddition reactions in MeCN (365 nm, 48 h), though yields drop to 57% due to competing photodegradation .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

- NMR spectroscopy (¹H/¹³C): Essential for confirming regiochemistry and purity. Cycloadduct isomers require single-crystal X-ray diffraction for absolute configuration determination .

- Chromatography : Column chromatography (40% EtOAc:pentane) effectively isolates cycloadducts .

- UV-Vis spectroscopy : Used to monitor photostability, as the compound absorbs strongly at 365 nm .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Poor in water; sparingly soluble in chloroform and methanol .

- Stability : Sensitive to UV light and moisture. Storage at 2–8°C under inert gas is recommended .

- Vapor pressure : 0.00382 mmHg at 25°C, indicating low volatility .

Advanced Research Questions

Q. How can [2+2] cycloaddition reactions of this compound be optimized for stereoselectivity?

- Reactor design : Use a quartz tube in a Rayonet UV reactor (365 nm) with continuous air cooling to minimize thermal side reactions .

- Solvent choice : MeCN (0.24 M) maximizes reaction efficiency. Higher concentrations promote dimerization .

- Post-reaction purification : Recrystallization from EtOAC/pentane mixtures resolves stereoisomers, confirmed via X-ray crystallography .

Q. What catalytic systems are effective for hydrodeoxygenation (HDO) of cycloadducts derived from this compound?

- Bifunctional catalysts : Ru/C (5% Ru) with HY zeolites in tetrahydrofuran (THF) at 150°C achieves >80% conversion to alkanes.

- Critical parameters :

- Catalyst loading: 25 mg Ru/C and 50 mg HY per 100 mg substrate .

- Nitrogen purging to prevent oxidation during HDO .

- Challenges : Competing C–O bond cleavage vs. ring-opening requires precise control of H₂ pressure.

Q. How do structural modifications of this compound impact its reactivity in sustainable chemistry applications?

- Methoxy group role : Enhances electron density, facilitating photochemical cycloaddition but reducing thermal stability .

- Derivatization : Substitution at the 6-position (e.g., benzoylation) alters solubility and catalytic hydrogenation rates .

- Lifecycle analysis (LCA) : When used in biofuel precursors, the compound’s synthetic route contributes to 15–20% of total process carbon footprint, necessitating solvent recovery systems .

Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Case study : Discrepancies in cycloadduct yields (50–70%) arise from:

- Light source intensity : Lower UV irradiance (<5 mW/cm²) reduces conversion .

- Oxygen sensitivity : Strict inert-atmosphere protocols improve reproducibility .

- Mitigation : Standardize reaction monitoring via HPLC or in-situ IR spectroscopy.

Methodological Recommendations

- Synthetic protocols : Include molecular sieves post-reaction to adsorb byproducts (e.g., H₂O) and improve crystallinity .

- Data validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Safety : Use UV-blocking PPE during photochemical steps due to compound phototoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.